5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents on the phenyl rings. It has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields . The reaction conditions are mild, making it an efficient and straightforward method for the preparation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole
Uniqueness
5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H17ClN4O/c1-24-15-8-4-13(5-9-15)17-10-16(12-2-6-14(19)7-3-12)22-18-20-11-21-23(17)18/h2-9,11,16-17H,10H2,1H3,(H,20,21,22) |
InChI Key |
LHMPORLAEDKRHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(NC3=NC=NN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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